molecular formula C8H15NO3S B2550475 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid CAS No. 790232-27-8

2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid

Cat. No.: B2550475
CAS No.: 790232-27-8
M. Wt: 205.27
InChI Key: UKRHCWRIDHGXGJ-UHFFFAOYSA-N
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Description

2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid is a sulfur-containing acetic acid derivative with a diethylcarbamoyl moiety attached via a methylthio (-SCH2-) linker. Its molecular formula is C8H15NO3S, and it features a carboxylic acid group, a sulfanyl bridge, and a tertiary amide (diethylcarbamoyl) group. This structure confers unique physicochemical properties, such as moderate acidity (predicted pKa ~3–4) and solubility in polar organic solvents. The compound’s reactivity is influenced by the electron-withdrawing carbamoyl group and the nucleophilic sulfanyl bridge, making it a versatile intermediate in organic synthesis and polymer chemistry .

Properties

IUPAC Name

2-[2-(diethylamino)-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-3-9(4-2)7(10)5-13-6-8(11)12/h3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRHCWRIDHGXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Structural Characteristics

The compound features a diethylcarbamoyl group attached to a sulfanylacetic acid moiety. Its chemical structure can be represented by the SMILES notation: CCN(CC)C(=O)CSCC(=O)O, indicating the presence of functional groups that contribute to its reactivity and biological properties .

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds containing sulfanyl groups exhibit significant antimicrobial properties. In particular, derivatives of carboxylic acids with sulfanyl substituents have been synthesized and tested for their effectiveness against various pathogens. For instance, studies have shown that related compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

2. Antioxidant Properties
The antioxidant capacity of this compound has been investigated in vitro. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

3. Neuroprotective Effects
Some studies suggest that compounds with sulfanyl groups may exert neuroprotective effects by modulating neurotransmitter systems. This potential application is particularly significant for treating neurodegenerative diseases where neurotransmitter imbalance is a concern .

Agricultural Applications

1. Pesticide Development
Given its chemical properties, this compound may be explored as a base for developing new pesticides. Compounds with similar functionalities have been shown to possess herbicidal and insecticidal activities, which could be beneficial in agricultural contexts .

2. Plant Growth Regulators
Research into related sulfonamide compounds indicates potential applications as plant growth regulators. These compounds can influence plant metabolism and growth patterns, suggesting that this compound might also play a role in enhancing crop yields or resilience against environmental stressors .

Biochemical Tools

1. Chemical Probes
In biochemical research, compounds like this compound can serve as chemical probes to study biological processes at the molecular level. Their ability to interact with specific proteins or enzymes may provide insights into metabolic pathways or disease mechanisms .

Mechanism of Action

The mechanism of action of 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylcarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The sulfanyl group may also participate in redox reactions, influencing the overall biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Carbamoyl Substituents

The diethylcarbamoyl group distinguishes this compound from analogues with different substituents:

  • 2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic acid (): Replaces ethyl with isopropyl groups, increasing steric bulk and hydrophobicity. This may reduce solubility in aqueous media but enhance stability in nonpolar environments.
  • 2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid (): Substitutes diethyl with a 2,4-dichlorobenzyl group, introducing aromaticity and electron-withdrawing chlorine atoms.

Thiazole and Furan Derivatives

  • 2-[2-({[(Propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetic acid (): Incorporates a thiazole ring, which can improve metabolic stability and metal-binding capacity compared to the parent acetic acid structure. The thiazole’s aromaticity may also influence electronic properties .
  • The methylsulfanyl group on the furan increases lipophilicity .

Xanthate and RAFT Agent Analogues

  • 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid (): A xanthate derivative used in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Unlike the diethylcarbamoyl variant, this compound’s isopropoxy group facilitates radical stabilization, enabling controlled polymerization of vinyl acetate .

Aromatic Sulfanylacetic Acids

  • 2-[(Diphenylmethyl)thio]acetic acid (): Replaces the carbamoyl group with a diphenylmethyl moiety, significantly increasing molecular weight (MW = 258.34 vs. 217.27 for the diethylcarbamoyl compound).
  • [(3-Chlorobenzyl)thio]acetic acid (): Introduces a chlorinated benzyl group, balancing hydrophobicity and polarity. Such compounds are often intermediates in agrochemical synthesis .

Physicochemical and Functional Comparisons

Property 2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic Acid 2-{[Bis(propan-2-yl)carbamothioyl]sulfanyl}acetic Acid () 2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl}acetic Acid ()
Molecular Weight 217.27 g/mol 245.35 g/mol 308.18 g/mol
Predicted pKa ~3.5–4.0 ~3.8 3.65
Key Functional Groups Diethylcarbamoyl, sulfanyl, carboxylic acid Diisopropylcarbamoyl, sulfanyl, carboxylic acid 2,4-Dichlorobenzylcarbamoyl, sulfanyl, carboxylic acid
Applications Organic synthesis, polymer intermediates Sterically hindered catalysts Pharmaceutical intermediates (chlorinated motifs)

Key Observations:

  • Steric Effects : Isopropyl and dichlorobenzyl substituents reduce conformational flexibility compared to diethyl groups, impacting reactivity in nucleophilic substitutions .
  • Acidity : Electron-withdrawing groups (e.g., dichlorophenyl) lower pKa, enhancing solubility in basic media .
  • Thermal Stability : Xanthate derivatives () exhibit lower thermal stability (m.p. 44.3°C) due to labile S–C bonds, whereas aromatic analogues () have higher melting points .

Biological Activity

2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity based on available literature, synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₁₅N₁O₃S
  • Molecular Weight : 189.28 g/mol

This compound features a sulfanyl group attached to an acetic acid moiety, which is modified by a diethylcarbamoyl group. Its unique structure suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

Research indicates that compounds with similar structural features to this compound may exhibit enzyme inhibitory activities. For instance, the inhibition of diacylglycerol lipases (DAGLs) has been documented for related compounds, suggesting that this compound could potentially act on similar pathways .

Table 1: Comparative Enzyme Inhibition Activities

CompoundTarget EnzymeIC50 (µM)Reference
Compound ADAGLα1.3
Compound BMAGL3.2
This compoundTBDTBDTBD

3. Immunomodulatory Effects

Similar compounds have been reported to exhibit immunomodulatory effects, influencing cytokine production and immune responses . This activity might be relevant for therapeutic applications in inflammatory diseases.

Table 2: Immunomodulatory Effects of Related Compounds

CompoundCytokine ModulationReference
Flavone Acetic Acid AnalogInduces IL-6 expression
Other DerivativesVarious cytokines
This compoundTBDTBD

Safety and Toxicity

Safety profiles for similar compounds indicate that while many exhibit beneficial biological activities, they may also present toxicity risks at higher concentrations. The safety data for this compound specifically remains underexplored; however, general guidelines suggest monitoring for adverse effects in biological assays .

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